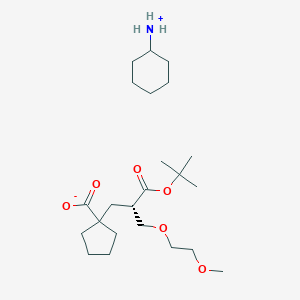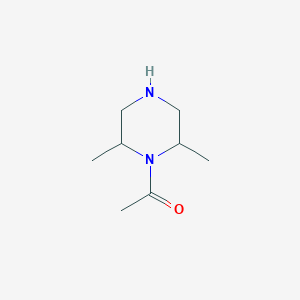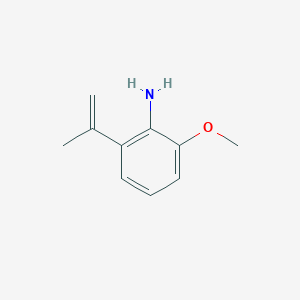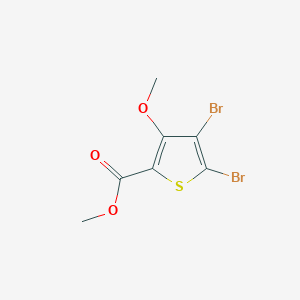
Methyl 4,5-dibromo-3-methoxythiophene-2-carboxylate
Descripción general
Descripción
Methyl 4,5-dibromo-3-methoxythiophene-2-carboxylate is an organic compound with the molecular formula C7H6Br2O3S. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of bromine atoms at positions 4 and 5, a methoxy group at position 3, and a carboxylate ester at position 2.
Aplicaciones Científicas De Investigación
Methyl 4,5-dibromo-3-methoxythiophene-2-carboxylate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Medicinal Chemistry: Researchers explore its potential as a precursor for bioactive compounds with antimicrobial, anticancer, or anti-inflammatory properties.
Chemical Biology: It is used in the study of thiophene-based compounds’ interactions with biological systems, including enzyme inhibition and receptor binding.
Safety and Hazards
Métodos De Preparación
The synthesis of methyl 4,5-dibromo-3-methoxythiophene-2-carboxylate typically involves the bromination of a thiophene derivative followed by esterification. One common synthetic route is as follows:
Bromination: A thiophene derivative is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Methoxylation: The brominated thiophene is then treated with a methoxylating agent, such as sodium methoxide, to introduce the methoxy group at position 3.
Esterification: Finally, the carboxylic acid group at position 2 is esterified using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Análisis De Reacciones Químicas
Methyl 4,5-dibromo-3-methoxythiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at positions 4 and 5 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents include sodium hydride and dimethylformamide (DMF).
Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Mecanismo De Acción
The mechanism of action of methyl 4,5-dibromo-3-methoxythiophene-2-carboxylate depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to inhibition or modulation of their activity. The presence of bromine atoms and the methoxy group can influence its binding affinity and selectivity for these targets .
Comparación Con Compuestos Similares
Methyl 4,5-dibromo-3-methoxythiophene-2-carboxylate can be compared with other thiophene derivatives, such as:
Methyl 3-methoxythiophene-2-carboxylate: Lacks the bromine atoms, which may result in different reactivity and applications.
Methyl 4,5-dichloro-3-methoxythiophene-2-carboxylate: Contains chlorine instead of bromine, which can affect its chemical properties and reactivity.
Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate: Has a hydroxy group instead of a methoxy group, leading to different hydrogen bonding interactions and solubility properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propiedades
IUPAC Name |
methyl 4,5-dibromo-3-methoxythiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2O3S/c1-11-4-3(8)6(9)13-5(4)7(10)12-2/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDCDDWLASWJAGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(SC(=C1Br)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384574 | |
| Record name | methyl 4,5-dibromo-3-methoxythiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175137-42-5 | |
| Record name | methyl 4,5-dibromo-3-methoxythiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
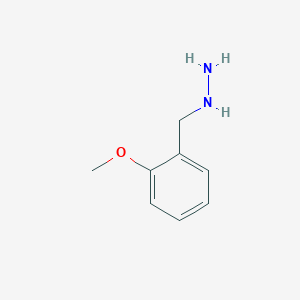

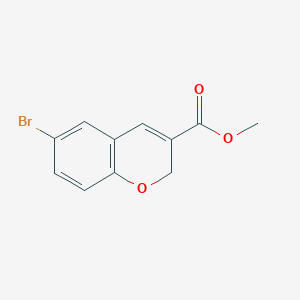
![1-Phenyl-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione](/img/structure/B62690.png)

![2-[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]acetonitrile](/img/structure/B62693.png)

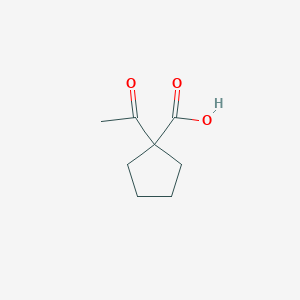
![3-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B62702.png)

